ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic derivative featuring a thieno[3,4-d]pyridazine core. Key structural attributes include:
- Thieno[3,4-d]pyridazine backbone: A fused bicyclic system combining thiophene and pyridazine rings, providing a rigid scaffold for functional group attachment.
- 3,4,5-Triethoxybenzamido group at position 5: A bulky, polar substituent with three ethoxy groups, likely enhancing solubility and modulating steric effects.
- Ethyl carboxylate ester at position 1: A common prodrug moiety that may improve bioavailability.
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(3,4,5-triethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O8S/c1-6-37-21-14-17(15-22(38-7-2)25(21)39-8-3)26(33)30-27-23-20(16-41-27)24(29(35)40-9-4)31-32(28(23)34)18-10-12-19(36-5)13-11-18/h10-16H,6-9H2,1-5H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLJZJBIVSSTOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)OC)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-d]pyridazine ring system.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxyphenyl halide and a suitable base.
Attachment of the Triethoxybenzamido Group: This step involves the coupling of the triethoxybenzamido moiety to the thieno[3,4-d]pyridazine core, typically using amide bond formation techniques.
Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The methoxy and triethoxy groups can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides and bases (e.g., NaOH) are used for substitution reactions.
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Research: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Industrial Applications:
Mechanism of Action
The mechanism of action of ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit enzymes and proteins involved in critical cellular pathways, such as:
Enzyme Inhibition: It may inhibit enzymes like kinases, which play a role in cell signaling and proliferation.
Protein Binding: The compound can bind to specific proteins, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Analysis and Functional Group Impact
Structural and Electronic Comparisons
- Position 3 Substituents: The target compound’s 4-methoxyphenyl group contrasts with the 4-trifluoromethylphenyl group in ’s analog. ’s 3-fluorophenyl substituent introduces steric and electronic effects distinct from methoxy or CF₃ groups.
Position 5 Substituents :
- The triethoxybenzamido group in the target compound offers multiple hydrogen-bonding sites (ethoxy oxygen atoms), which may improve aqueous solubility compared to the phenylpropanamido group in ’s analog.
- ’s pyrazolo[3,4-d]pyrimidin-1-yl group introduces a fused heterocyclic system, likely altering binding kinetics in biological targets.
Biological Activity
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic organic compound that has attracted attention due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a thieno[3,4-d]pyridazine core and various functional groups such as methoxy and triethoxybenzamido substituents. The synthesis typically involves several steps, including the formation of the thieno[3,4-d]pyridazine ring through cyclization reactions involving hydrazine derivatives and thiophene compounds.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. This inhibition occurs through competitive binding at the active sites of enzymes, effectively blocking substrate access and catalytic activity.
- Signal Transduction Modulation : It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling. This interaction leads to altered cellular responses that may contribute to its therapeutic effects.
Biological Activity
The biological activities of this compound include:
- Anticancer Properties : Preliminary studies indicate potential anticancer activity through the induction of apoptosis in cancer cell lines. The compound's ability to inhibit specific kinases involved in cell proliferation has been suggested as a mechanism for its anticancer effects.
- Antimicrobial Activity : The compound has exhibited antimicrobial properties against various bacterial strains. Its effectiveness is thought to stem from its ability to disrupt bacterial cell wall synthesis or function .
- Anti-inflammatory Effects : Research indicates that this compound may also possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and modulating immune responses .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- The presence of the methoxy group at the para position significantly enhances enzyme inhibitory activity compared to analogs lacking this substitution.
- Variations in the triethoxybenzamido group influence both potency and selectivity against specific targets. Compounds with longer alkyl chains in this group tend to exhibit increased biological activity.
Case Studies
- Anticancer Activity Study : A study involving various derivatives of thieno[3,4-d]pyridazine demonstrated that the target compound induced apoptosis in human cancer cell lines with an IC50 value comparable to established chemotherapeutic agents. Detailed assays showed significant inhibition of cell growth and induction of cell cycle arrest at G2/M phase .
- Antimicrobial Evaluation : In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited a minimum inhibitory concentration (MIC) as low as 10 µg/mL against certain strains. This suggests strong potential for development as an antimicrobial agent .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against multiple bacterial strains | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Table 2: Structure-Activity Relationship Findings
| Compound Variation | Observed Effect |
|---|---|
| Methoxy Group Presence | Increased enzyme inhibition |
| Triethoxybenzamido Chain Length | Enhanced potency |
Q & A
Q. Table 1: Comparison of Oxidants for Cyclization
| Oxidant | Solvent | Yield (%) | Hazard Profile | Reference |
|---|---|---|---|---|
| NaClO | Ethanol | 73 | Low | |
| DDQ | DCM | 65 | High | |
| CrO₃ | AcOH | 58 | Severe |
Basic: What spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?
Answer:
- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and torsion angles, critical for validating the thieno-pyridazine core and substituent orientations. Disorder in the crystal lattice (common in bulky derivatives) requires refinement with restraints .
- NMR : ¹H/¹³C NMR should confirm the 3,4,5-triethoxybenzamido group (δ 1.2–1.4 ppm for ethoxy CH₃, δ 4.0–4.2 ppm for OCH₂) and methoxyphenyl protons (δ 3.8 ppm) .
- HRMS : Exact mass analysis (±2 ppm) ensures molecular formula accuracy, especially for high-oxygen-content derivatives.
Advanced: How can computational modeling resolve contradictions in observed vs. predicted bioactivity data?
Answer:
Discrepancies in bioactivity (e.g., unexpected IC₅₀ values) may arise from conformational flexibility or off-target interactions. Use:
- Molecular docking : Screen against targets like dihydrofolate reductase (DHFR) or kinase domains, leveraging PyMOL or AutoDock. Compare binding poses of the methoxyphenyl and triethoxybenzamido groups .
- MD simulations : Assess stability of the 4-oxo-thieno-pyridazine core in aqueous vs. lipid membranes (20 ns trajectories, AMBER force field).
- SAR analysis : Correlate substituent electronegativity (e.g., methoxy vs. ethoxy) with activity trends from analogous pyrimidinones .
Advanced: What strategies address low yields in the final cyclization step of the synthesis?
Answer:
Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 3 h conventional) for cyclization, as validated in pyridazine analogs .
- Catalyst screening : Pd(OAc)₂ with ligand systems (e.g., Xantphos) enhances regioselectivity in nitroarene reductive cyclizations .
- Additive optimization : Use tetrabutylammonium bromide (TBAB) to stabilize intermediates in polar aprotic solvents (DMF, DMSO) .
Q. Table 2: Yield Optimization via Catalytic Systems
| Catalyst | Ligand | Additive | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | Xantphos | None | 68 | |
| PdCl₂ | BINAP | TBAB | 72 | |
| None | — | NaClO | 73 |
Advanced: How to resolve conflicting spectral data (e.g., NMR vs. X-ray) for substituent orientation?
Answer:
- Dynamic NMR : Detect rotational barriers in the 3,4,5-triethoxybenzamido group (variable-temperature ¹H NMR, −50°C to 80°C) to identify conformational exchange .
- DFT calculations : Compare computed (B3LYP/6-31G*) and experimental chemical shifts. Deviations >0.5 ppm suggest misassigned stereochemistry.
- Twinned crystals : For ambiguous X-ray data, refine using TWINLAW to model overlapping domains, as seen in pyrolo-pyrimidine derivatives .
Basic: What in vitro assays are recommended for preliminary bioactivity screening?
Answer:
Prioritize assays aligned with structural analogs:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay (IC₅₀ vs. HeLa, MCF-7 cells) with doxorubicin as control .
- Enzyme inhibition : Fluorescence-based DHFR inhibition (λₑₓ = 340 nm, λₑₘ = 460 nm) .
Advanced: How to design stability studies for aqueous formulations of this compound?
Answer:
- Forced degradation : Expose to pH 1–13 buffers (37°C, 72 h), monitor via HPLC (C18 column, 0.1% TFA/ACN gradient). Hydrolysis of the ester group is a key degradation pathway.
- Light stability : UV irradiation (254 nm, 48 h) assesses thieno-pyridazine photodegradation.
- Solid-state stability : DSC/TGA (5°C/min) identifies polymorph transitions affecting shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
